molecular formula C30H50ClN3O3 B12773077 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol CAS No. 164120-30-3

7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol

Cat. No.: B12773077
CAS No.: 164120-30-3
M. Wt: 536.2 g/mol
InChI Key: ILVJEJQFZSRDHX-MOQOIKLESA-N
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Description

7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol is a synthetic compound with the chemical formula C32H54ClN3O3 and a molecular weight of 564.24 g/mol This compound is a derivative of cholesterol, modified to include a 2-chloroethyl-N-nitroso-N-carbonylamino group at the 7-beta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves multiple steps, starting from cholesterol. The key steps include the introduction of the 2-chloroethyl group, followed by nitrosation and carbonylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxysterols.

    Reduction: Reduction reactions can modify the nitroso group.

    Substitution: The 2-chloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxysterols, while reduction can yield amines or hydroxylamines.

Scientific Research Applications

7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol has several applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain chemotherapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitroso group can generate reactive intermediates that further interact with biological molecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol
  • 7-beta-(2-Bromoethyl-N-nitroso-N-carbonylamino)cholesterol
  • 7-beta-(2-Iodoethyl-N-nitroso-N-carbonylamino)cholesterol

Uniqueness

This compound is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications.

Properties

CAS No.

164120-30-3

Molecular Formula

C30H50ClN3O3

Molecular Weight

536.2 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]-1-nitrosourea

InChI

InChI=1S/C30H50ClN3O3/c1-19(2)7-6-8-20(3)23-9-10-24-27-25(12-14-30(23,24)5)29(4)13-11-22(35)17-21(29)18-26(27)32-28(36)34(33-37)16-15-31/h18-20,22-27,35H,6-17H2,1-5H3,(H,32,36)/t20-,22+,23-,24?,25?,26+,27?,29+,30-/m1/s1

InChI Key

ILVJEJQFZSRDHX-MOQOIKLESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)NC(=O)N(CCCl)N=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)NC(=O)N(CCCl)N=O)C

Origin of Product

United States

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